molecular formula C11H9NO6 B12894918 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-acetic acid

2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-acetic acid

Cat. No.: B12894918
M. Wt: 251.19 g/mol
InChI Key: CHOCVDRAKQULCS-UHFFFAOYSA-N
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Description

2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-acetic acid is a complex organic compound featuring a benzo[d]oxazole core with carboxy(hydroxy)methyl and acetic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-acetic acid typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[d]oxazole core, followed by functional group modifications. For instance, the synthesis may begin with the cyclization of o-aminophenol with a suitable carboxylic acid derivative to form the benzo[d]oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield. Purification processes such as crystallization, distillation, and chromatography are also integral to obtaining the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid groups can be reduced to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

The major products depend on the specific reactions. For example, oxidation of the hydroxyl group may yield benzo[d]oxazole-5-acetic acid derivatives with aldehyde or ketone functionalities.

Scientific Research Applications

Chemistry

In chemistry, 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-acetic acid is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways due to its structural similarity to certain biomolecules.

Medicine

Medically, derivatives of this compound may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties. Research is ongoing to explore these potential therapeutic applications .

Industry

In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]oxazole-5-acetic acid: Lacks the carboxy(hydroxy)methyl group, making it less versatile in chemical modifications.

    2-(Hydroxymethyl)benzo[d]oxazole-5-acetic acid:

Uniqueness

2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-acetic acid is unique due to the presence of both carboxy(hydroxy)methyl and acetic acid groups, providing a combination of reactivity and functionality that is not found in simpler analogs. This makes it particularly valuable for applications requiring specific chemical properties and interactions.

Properties

Molecular Formula

C11H9NO6

Molecular Weight

251.19 g/mol

IUPAC Name

2-[5-(carboxymethyl)-1,3-benzoxazol-2-yl]-2-hydroxyacetic acid

InChI

InChI=1S/C11H9NO6/c13-8(14)4-5-1-2-7-6(3-5)12-10(18-7)9(15)11(16)17/h1-3,9,15H,4H2,(H,13,14)(H,16,17)

InChI Key

CHOCVDRAKQULCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CC(=O)O)N=C(O2)C(C(=O)O)O

Origin of Product

United States

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